molecular formula C14H18FN3O2 B2744012 N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide CAS No. 1797787-88-2

N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide

Cat. No.: B2744012
CAS No.: 1797787-88-2
M. Wt: 279.315
InChI Key: UWSWWYFUYKKQON-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a methoxy group, a dimethylamino group, and a fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be explored for its biological activity, including potential pharmacological effects.

    Medicine: Research may investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide include other benzamide derivatives with different substituents. Examples include:

  • N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-chlorobenzamide
  • N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-bromobenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-4-(dimethylamino)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-14(8-16,9-20-4)17-13(19)11-6-5-10(18(2)3)7-12(11)15/h5-7H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSWWYFUYKKQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=C(C=C(C=C1)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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